molecular formula C13H19BrN2 B3144652 N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide CAS No. 55654-81-4

N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide

Cat. No.: B3144652
CAS No.: 55654-81-4
M. Wt: 283.21
InChI Key: PXJPYBTYDLAUAE-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide is a hydrobromide salt derivative of a substituted tryptamine. The compound features a tryptamine backbone (indole-ethylamine) modified with a 2-propanamine (isopropylamine) group at the terminal nitrogen, forming a secondary amine. Tryptamine derivatives are widely studied for their diverse biological activities, including interactions with serotonin receptors, monoamine oxidase inhibition, and anti-inflammatory properties .

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]propan-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2.BrH/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13;/h3-6,9-10,14-15H,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXJPYBTYDLAUAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CNC2=CC=CC=C21.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide typically involves the reaction of tryptamine with a suitable alkylating agent. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent to facilitate the coupling between tryptamine and a carboxylic acid derivative . The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ethylamine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C13H19BrN2
CAS Number : 55654-81-4
Molecular Structure : The compound features an indole moiety, which is integral to its biological activity. The indole structure contributes to its interactions with various neurotransmitter systems, particularly serotonin receptors.

Scientific Research Applications

N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide has a broad spectrum of applications:

Chemistry

  • Synthesis of Indole Derivatives : It serves as a critical building block in synthesizing various indole derivatives used in pharmaceuticals and agrochemicals.
  • Chemical Reactivity : The compound can undergo several reactions such as oxidation, reduction, and substitution, making it versatile for chemical transformations.
Reaction TypeDescriptionCommon Reagents
OxidationForms indole derivativesPotassium permanganate
ReductionProduces reduced forms of the compoundLithium aluminum hydride
SubstitutionFunctional groups on the indole ring can be replacedHalogenating agents (e.g., bromine)

Biology

  • Biochemical Interactions : The compound interacts with enzymes and receptors, particularly serotonin receptors (5-HT family), influencing neurotransmission and mood regulation.
  • Cellular Effects : It modulates signaling pathways in neuronal cells, enhancing neuroprotection and synaptic plasticity.

Medicine

  • Therapeutic Potential : There is ongoing research into its use for treating neurological disorders linked to serotonin dysregulation, such as depression and anxiety disorders. Its ability to inhibit monoamine oxidase (MAO) increases neurotransmitter levels, enhancing mood and cognitive functions.

Neuroprotective Effects

A study demonstrated that compounds similar to this compound exhibited significant neuroprotective effects in animal models of Parkinson's disease. This was attributed to the activation of D3 receptors, known for their role in neuroprotection.

Therapeutic Applications

Research has indicated the potential of this compound in treating various disorders associated with serotonin dysregulation. Clinical studies are exploring its efficacy in alleviating symptoms of depression and anxiety.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide involves its interaction with specific molecular targets in the body. It is known to bind to serotonin receptors, thereby modulating the activity of serotonin, a key neurotransmitter involved in mood regulation, sleep, and cognition . The compound’s effects are mediated through the activation or inhibition of these receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Key Compounds:

N-(2-(1H-indol-3-yl)ethyl)-4-methylbenzamide (15)

  • Structure : Tryptamine linked to 4-methylbenzamide via an amide bond.
  • Properties : Melting point 126.8–128.2°C; confirmed by ¹H-/¹³C-NMR and HRMS .
  • Relevance : Demonstrates the impact of aromatic substituents on physicochemical stability.

N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide Structure: Combines tryptamine with naproxen (NSAID) via amide linkage. Properties: High-yield synthesis; characterized via NMR, UV, IR, and mass spectrometry.

N-[2-(1H-indol-3-yl)ethyl]-N′,N′-dimethylpropane-1,3-diamine (PDAT) Structure: Tryptamine with dimethylpropane-diamine substituents. Activity: Noncompetitive inhibitor of indolethylamine-N-methyltransferase (INMT), surpassing PAT (unmethylated analog) in potency .

N,N-Diisopropyltryptamine (DiPT) Structure: Tryptamine with dual isopropyl groups on the terminal amine. Properties: Hallucinogenic psychoactive compound; binds serotonin receptors (5-HT₂A) .

N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide

  • Structure : Tryptamine conjugated with carprofen (NSAID) via amide bond.
  • Activity : Combines anti-inflammatory (prostaglandin inhibition) and tryptamine-mediated effects .

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Data on Key Compounds
Compound Name Melting Point (°C) Key Functional Groups Biological Activity/Notes
N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide Not reported Hydrobromide salt, isopropylamine Likely enhanced solubility; receptor binding (inferred)
N-(2-(1H-indol-3-yl)ethyl)-4-methylbenzamide (15) 126.8–128.2 4-Methylbenzamide Structural stability via aromatic substitution
PDAT Not reported Dimethylpropane-diamine INMT inhibition (IC₅₀ ~10 µM)
DiPT Not reported Diisopropylamine Hallucinogenic; 5-HT₂A agonist
Naproxen-tryptamide Not reported Methoxynaphthyl-propanamide Anti-inflammatory, antiviral (SARS-CoV-2)
Key Findings:
  • Amide vs. Amine Derivatives : Amide-linked compounds (e.g., naproxen-tryptamide) exhibit enhanced thermal stability (melting points >100°C) compared to amine derivatives like PDAT or DiPT, which prioritize receptor binding over structural rigidity .
  • Substituent Effects : Methyl or halogen groups on aromatic rings (e.g., 4-chlorobenzamide ) increase melting points and metabolic stability. Hydrobromide salts (target compound) likely improve bioavailability compared to free bases.
  • Biological Activity :
    • NSAID-Tryptamine Hybrids : Demonstrated dual anti-inflammatory and serotonergic activity .
    • INMT Inhibitors : PDAT’s dimethyl groups enhance inhibitory potency compared to unmethylated analogs .

Biological Activity

N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide, a derivative of tryptamine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant case studies and research findings.

Overview of the Compound

  • Chemical Structure : The compound features an indole moiety, which is known for its role in various biological processes.
  • Molecular Formula : C13H19BrN2
  • CAS Number : 55654-81-4

Target Interactions

This compound primarily interacts with serotonin receptors, particularly the 5-HT receptor family. Its mechanism involves:

  • Binding to Receptors : The compound can activate or inhibit serotonin receptors, which are crucial for mood regulation and neurotransmission.
  • Monoamine Oxidase Inhibition : It inhibits monoamine oxidase (MAO), leading to increased levels of neurotransmitters like serotonin and dopamine in the synaptic cleft. This can enhance mood and cognitive functions.

Cellular Effects

The compound exhibits various effects on neuronal cells:

  • Neuroprotection : It enhances the expression of genes related to neuroprotection and synaptic plasticity, promoting neuronal health.
  • Metabolic Influence : Alters enzyme activities involved in energy production and neurotransmitter synthesis, thereby influencing cellular metabolism.

Case Studies

  • Neuroprotective Effects : A study indicated that compounds similar to this compound showed significant neuroprotective effects in animal models of Parkinson's disease. These effects were attributed to D3 receptor activation, which is known to play a role in neuroprotection .
  • Therapeutic Potential : The compound has been investigated for its potential in treating various disorders linked to serotonin dysregulation, including depression, anxiety disorders, and migraine .

Applications in Scientific Research

This compound has several applications:

  • Pharmaceutical Development : Used as a building block for synthesizing other indole derivatives with therapeutic potential.
  • Biological Studies : Investigated for its interactions with enzymes and receptors that modulate biological processes .

Chemical Reactivity

The compound can undergo various chemical reactions:

Reaction TypeDescriptionCommon Reagents
OxidationForms indole derivativesPotassium permanganate
ReductionProduces reduced forms of the compoundLithium aluminum hydride
SubstitutionFunctional groups on the indole ring can be replacedHalogenating agents (e.g., bromine)

Q & A

Basic: What are the established synthetic routes and characterization methods for N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide?

Methodological Answer:
The synthesis typically involves alkylation of tryptamine derivatives with isopropyl halides or via reductive amination. For example, Brandt et al. (2005) describe a route using pyridine as a solvent under reflux to form N,N-diisopropyltryptamine (DIPT), followed by hydrobromide salt formation . Key characterization steps include:

  • NMR spectroscopy for structural confirmation (e.g., indole C3 proton at δ 7.0–7.2 ppm, isopropyl methyl groups at δ 1.0–1.2 ppm) .
  • Mass spectrometry (CI-IT-MS-MS) to verify molecular ion peaks (e.g., m/z 244.2 for DIPT free base) .
  • Chromatography (silica gel, petroleum ether:ethyl acetate) for purification .

Basic: How is initial pharmacological screening conducted for this compound?

Methodological Answer:
Primary screens focus on receptor binding and functional assays:

  • Radioligand binding assays (e.g., competition with [³H]serotonin or [³H]dopamine) to determine affinity for biogenic amine transporters (SERT, DAT) and 5-HT receptor subtypes (e.g., 5-HT2A) .
  • Functional assays (e.g., calcium flux or cAMP modulation) to assess agonist/antagonist activity .
  • Behavioral studies in rodent models to evaluate auditory or sensory effects, a hallmark of DIPT’s psychedelic profile .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE): Gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of aerosols .
  • Spill management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage: In airtight containers, protected from light and moisture .

Advanced: How can conflicting data in receptor binding studies be resolved?

Methodological Answer:
Contradictions in reported receptor affinities (e.g., 5-HT2A vs. 5-HT1A selectivity) may arise from:

  • Assay conditions: Variations in buffer pH, temperature, or cell lines (e.g., HEK293 vs. CHO cells) .
  • Structural analogs: Compare data with derivatives like 3-(1H-indol-3-yl)-2-ureidopropanamide enantiomers, which show divergent FPR2 receptor agonism .
  • Computational docking: Use molecular modeling (e.g., AutoDock Vina) to predict binding poses and validate with mutagenesis studies .

Advanced: What strategies optimize chiral resolution for enantiomeric purity?

Methodological Answer:
For resolving enantiomers (e.g., in analogs like 3-(1H-indol-3-yl)-2-ureidopropanamide):

  • Chiral HPLC: Use columns like Chiralpak IA with hexane:isopropanol gradients (85:15 v/v) .
  • Supercritical fluid chromatography (SFC): CO2-based mobile phases improve resolution efficiency .
  • Crystallization: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Advanced: How does hydrobromide salt formation impact physicochemical and pharmacokinetic properties?

Methodological Answer:

  • Solubility: Hydrobromide salts enhance aqueous solubility vs. free bases, critical for in vivo studies (e.g., 25 mg/mL in water vs. <1 mg/mL for free base) .
  • Stability: Reduced hygroscopicity compared to hydrochloride salts .
  • Bioavailability: Salt forms improve oral absorption in preclinical models (e.g., rat AUC increased by 40%) .

Notes

  • Methodological focus: Emphasized experimental design, data reconciliation, and advanced techniques (e.g., chiral resolution, computational modeling).
  • Clinical relevance: Excluded commercial/industrial aspects to align with academic research priorities.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide
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N-[2-(1H-indol-3-yl)ethyl]-2-propanamine hydrobromide

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